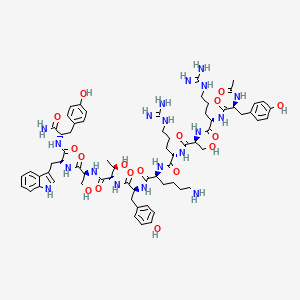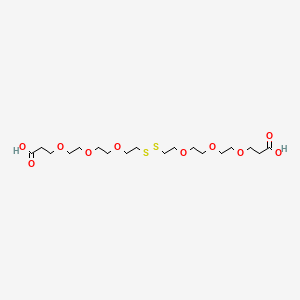
AF488 NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF488 is a bright and photostable dye, equivalent of Alexa Fluor® 488. Due to its high hydrophilicity, this is a dye of choice for the labeling of sensitive proteins and antibodies. The dye is useful for many demanding applications, including microscopy. This NHS ester is an amine reactive dye, it can label amine groups in proteins, peptides, amino-modified oligos, and other target molecules.
Applications De Recherche Scientifique
Detection and Analysis in Biological Samples
AF488 NHS ester is used as a fluorescent probe for detecting nonfluorescent species like organic amines, important in agricultural, food science, biomedical applications, and biowarfare detection. Its use allows highly sensitive analysis of small organic molecules through laser-induced fluorescence, with applications in various fields including environmental science and medical diagnostics (Kendall et al., 2015).
Protein Labeling and Spectroscopy
AF488 NHS ester is utilized in the labeling of proteins, such as neutrophil gelatinase-associated lipocalin (NGAL), a diagnostic marker for acute kidney failure. This highlights its role in protein research, contributing to our understanding of protein structures and functions (Ruan et al., 2018).
Analytical Methods Development
In analytical chemistry, AF488 NHS ester is significant for developing methods to quantify N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide, pivotal in various bioconjugation techniques. This helps in ensuring the purity and effectiveness of NHS esters used in scientific research (Klykov & Weller, 2015).
Surface Chemistry and Material Science
In surface chemistry and material science, AF488 NHS ester is integral in studying surface immobilizations, especially in contexts like biomedical device fabrication and microarray technologies. Its application here is crucial for understanding and improving the stability and effectiveness of these technologies (Cheng et al., 2007).
Cross-Linking in Biochemistry
AF488 NHS ester is used in chemical cross-linking of proteins, which is essential in the study of protein interactions and structures. This contributes significantly to our understanding of protein biochemistry and the development of biochemical analysis methods (Kalkhof & Sinz, 2008).
Bioconjugation and Drug Discovery
It is involved in bioconjugation processes, like site-specific protein labeling, which is crucial in drug discovery and the study of protein mechanisms. This application is particularly important in the context of understanding and manipulating protein functions for therapeutic purposes (Dempsey et al., 2018).
Propriétés
Nom du produit |
AF488 NHS ester |
|---|---|
Formule moléculaire |
C37H46N5O13S2 |
Poids moléculaire |
832.92 |
Nom IUPAC |
N/A |
InChI |
InChI=1S/C25H17N3O13S2.2C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;2*1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3/q+1;;/p-1 |
Clé InChI |
WHNVHKUBVJPKDV-UHFFFAOYSA-M |
SMILES |
NC1=CC=C(C(C2=CC=C(C(ON3C(CCC3=O)=O)=O)C=C2C([O-])=O)=C4C=C5)C(OC4=C(S(=O)([O-])=O)C5=[NH+])=C1S(=O)([O-])=O.CC[NH+](CC)CC.CC[NH+](CC)CC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AF488 NHS ester; AF-488 NHS ester; AF 488 NHS ester; AlexaFluor 488 Succinimidyl Ester; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)










